REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[O:15]=[S:12]1(=[O:16])[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]1 |f:2.3.4|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1CCS(CC1)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.587 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered though a nylon membrane
|
Type
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CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Name
|
|
Type
|
|
Smiles
|
O=S1(CCC(CC1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |